N-(2,5-dimethoxyphenyl)glycinamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)glycinamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of glycinamide, where the glycinamide moiety is substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)glycinamide typically involves the reaction of 2,5-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may include steps such as crystallization and purification using techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-N2-[(2S)-2-pentanyl]glycinamide
- N2-(2,5-Dimethoxyphenyl)-N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(2,5-Dimethoxyphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
QMTOWALSWYRNRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN |
Origin of Product |
United States |
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